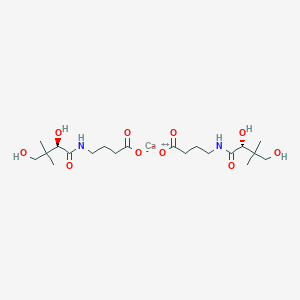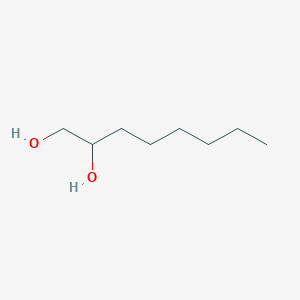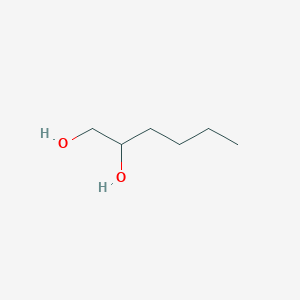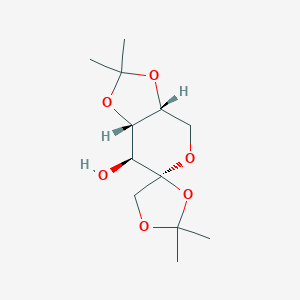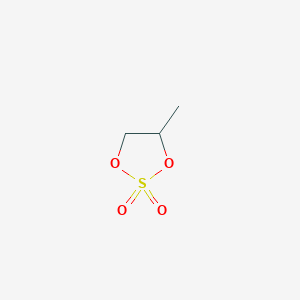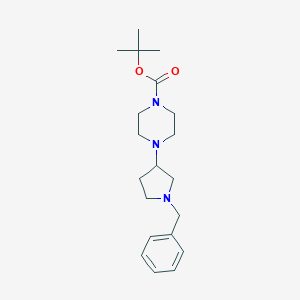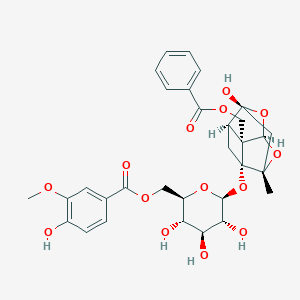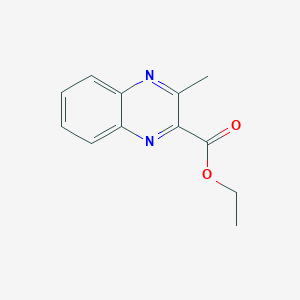
3-甲基喹喔啉-2-羧酸乙酯
描述
Ethyl 3-methylquinoxaline-2-carboxylate is a compound of interest due to its versatile chemical structure, which allows for various chemical reactions and potential applications in materials science, organic synthesis, and potentially as intermediates in pharmaceuticals. It belongs to the quinoxaline family, a heterocyclic compound with a fused ring structure consisting of a benzene ring and a pyrazine ring.
Synthesis Analysis
The synthesis of Ethyl 3-methylquinoxaline-2-carboxylate and related compounds involves multiple steps, including reactions such as condensation, cyclization, and functional group transformations. For instance, ethyl-3-hydroxyquinoxaline-2-carboxylate reacts with hydrazine hydrate to offer intermediates, which on further reactions yield various derivatives (Kotakommula et al., 2016).
Molecular Structure Analysis
The molecular structure of Ethyl 3-methylquinoxaline-2-carboxylate and its derivatives can be analyzed using techniques like X-ray diffraction and spectroscopy. These studies help in understanding the planar geometry of the quinoxaline core and its substituents, which is crucial for its reactivity and interaction with other molecules.
Chemical Reactions and Properties
Ethyl 3-methylquinoxaline-2-carboxylate undergoes various chemical reactions, including but not limited to, condensation with isothiocyanates, reactions with acetylenecarboxylic acid, and cyclization reactions to form novel compounds with potential biological activities. These reactions are influenced by the compound's chemical structure, particularly the electron-rich quinoxaline system (Markees, 1989).
科学研究应用
抗抑郁活性:与 3-甲基喹喔啉-2-羧酸乙酯密切相关的 3-乙氧基喹喔啉-2-甲酰胺类化合物显示出有希望的抗抑郁样活性。具体来说,化合物 6h 已显示出最高的药效团活性 (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
结晶和生物医学分析:对相关化合物 1-乙基-3-甲基喹喔啉-2-硫酮的研究揭示了其在单斜晶系中的结晶,并对它的分子内和分子间相互作用进行了详细分析,这对生物医学应用具有重要意义 (Benallal 等,2020).
抗结核药:喹喔啉-2-羧酸 1,4-二氧化物的衍生物对结核分枝杆菌显示出效力、选择性和低细胞毒性。这些发现使它们成为合成具有更好活性的新化合物的有效途径 (Jaso, Zarranz, Aldana, & Monge, 2005).
细胞毒性分析:3-甲基喹喔啉-2-羧酸乙酯本身已被合成,但发现它没有抗菌活性,细胞生长抑制效果较弱,并且对各种细胞系具有一定的细胞毒性 (Zhang Ke-y, 2014).
抗病毒活性:新型喹喔啉衍生物对人类巨细胞病毒 (HCMV) 显示出有效的抗病毒活性,且细胞毒性低、选择性高,表明作为一类新型抗病毒剂的潜力 (Elzahabi, 2017).
抗菌和抗真菌活性:新型呋喃噻吩喹喔啉、吡喃噻吩喹喔啉和嘧啶吡喃噻吩喹喔啉已证明具有有希望的抗菌和抗真菌活性,表明在该领域的广泛应用 (Moustafa & Elossaily, 2002).
合成和反应性研究:2-取代吡咯并[1,2-a]-喹喔啉与 2-二甲氨基-3-甲基喹喔啉的合成已被优化以提高产率和反应性,有助于在各种应用中研究这些化合物 (Blache 等,1995).
安全和危害
Ethyl 3-methylquinoxaline-2-carboxylate is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation routes . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the substance only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
ethyl 3-methylquinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZHLIWGVQPMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343319 | |
| Record name | ethyl 3-methylquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylquinoxaline-2-carboxylate | |
CAS RN |
3885-38-9 | |
| Record name | ethyl 3-methylquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-methylquinoxaline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

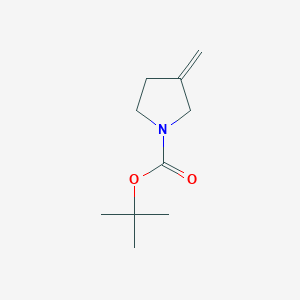
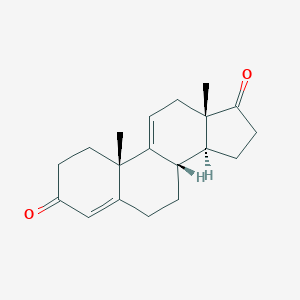
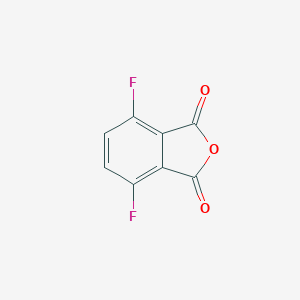
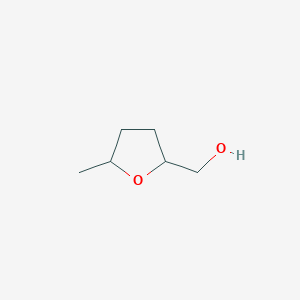
![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)
![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)
